molecular formula C14H11NO2 B6379401 4-(4-Cyanophenyl)-2-methoxyphenol CAS No. 461045-21-6

4-(4-Cyanophenyl)-2-methoxyphenol

Cat. No.: B6379401
CAS No.: 461045-21-6
M. Wt: 225.24 g/mol
InChI Key: GPXZNWFZXPLMEK-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at position 2 and a 4-cyanophenyl group (-C₆H₄CN) at position 4 of the benzene ring. The cyanophenyl substituent introduces a strong electron-withdrawing effect, which may enhance the compound’s stability and influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXZNWFZXPLMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685435
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461045-21-6
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Bromo-2-Methoxyphenol

Starting material : 2-Methoxyphenol (guaiacol).
Bromination :

  • Guaiacol undergoes electrophilic aromatic bromination using Br₂ in acetic acid or HBr/H₂O₂. The methoxy group directs bromination to the para position (relative to itself), yielding 4-bromo-2-methoxyphenol .

  • Conditions :

    • 2-Methoxyphenol (1.0 eq), 48% HBr (3.0 eq), 30% H₂O₂ (1.2 eq) in acetic acid at 60°C for 4 h.

    • Yield : 78–85%.

Protection of the Phenolic Hydroxyl Group

To prevent side reactions during cross-coupling, the phenol is protected as a methyl ether:

  • Methylation :

    • 4-Bromo-2-methoxyphenol (1.0 eq), methyl iodide (1.2 eq), K₂CO₃ (2.0 eq) in acetone at 60°C for 6 h.

    • Product : 4-Bromo-1,2-dimethoxybenzene.

    • Yield : 92%.

Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

Cross-coupling :

  • 4-Bromo-1,2-dimethoxybenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water at 90°C for 12 h.

  • Product : 4-(4-Cyanophenyl)-1,2-dimethoxybenzene.

  • Yield : 88%.

Deprotection of the Methyl Ether

Demethylation :

  • 4-(4-Cyanophenyl)-1,2-dimethoxybenzene (1.0 eq), BBr₃ (3.0 eq) in dichloromethane at −78°C for 2 h, followed by gradual warming to room temperature.

  • Product : 4-(4-Cyanophenyl)-2-methoxyphenol.

  • Yield : 90%.

Alternative Route via Knoevenagel Condensation

Synthesis of 2-Methoxy-4-formylphenol

Oxidation of 4-Bromo-2-Methoxyphenol :

  • 4-Bromo-2-methoxyphenol (1.0 eq) is treated with NBS (1.1 eq) in CCl₄ under light to form 4-bromo-2-methoxybenzaldehyde .

  • Hydrolysis : The aldehyde is hydrolyzed using AgNO₃ in aqueous THF to yield 2-methoxy-4-formylphenol .

  • Yield : 70%.

Condensation with Cyanophenylacetonitrile

Knoevenagel Reaction :

  • 2-Methoxy-4-formylphenol (1.0 eq), 4-cyanophenylacetonitrile (1.2 eq), piperidine (0.1 eq), glacial acetic acid (0.1 eq) in isopropanol at 30°C for 3 h.

  • Product : 4-(4-Cyanophenyl)-2-methoxyphenol.

  • Yield : 82%.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Route Knoevenagel Route
Overall Yield 68% (3 steps)58% (2 steps)
Reaction Time 24 h5 h
Catalyst Cost High (Pd-based)Low
Scalability IndustrialLab-scale
Functional Group Tolerance ExcellentModerate

The Suzuki route offers superior scalability and yield, making it preferable for industrial applications, whereas the Knoevenagel method is advantageous for rapid lab-scale synthesis.

Critical Considerations in Process Optimization

Regioselectivity in Bromination

The methoxy group’s directing effect ensures para-bromination, but competing ortho products may form if reaction conditions are suboptimal. Use of H₂O₂/HBr minimizes di-substitution.

Catalyst Selection in Suzuki Coupling

Pd(PPh₃)₄ provides higher yields compared to PdCl₂(dppf), which requires longer reaction times.

Deprotection Efficiency

BBr₃ achieves near-quantitative demethylation but necessitates cryogenic conditions. Alternative agents like AlCl₃/NaI offer milder conditions but lower yields (75%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.64 (d, J = 8.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 3340 cm⁻¹ (O–H), 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Cyanophenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The cyanophenyl group can participate in charge-transfer interactions, while the methoxyphenol group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-cyanophenyl)-2-methoxyphenol with structurally or functionally related 2-methoxyphenol derivatives:

Compound Name Substituents Synthesis Method Key Properties/Biological Activity Key Findings
4-(4-Cyanophenyl)-2-methoxyphenol (Target Compound) -CN at position 4 Not explicitly described; likely via coupling reactions (e.g., Ullmann, Suzuki) High electron-withdrawing effect; potential for enhanced binding to enzymes or receptors Limited direct data; inferred from analogs.
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol (PAPVN) -NH-C(O)-C₆H₄-OH at position 4 Reaction of p-aminophenol with vanillin under acidic conditions Analgesic activity (docking score: -75.0088 vs. paracetamol’s -67.3820) Less effective than paracetamol in vivo; requires toxicity studies .
4-(2-Chloropropyl)-2-methoxyphenol -CH₂CHClCH₃ at position 4 Hydrohalogenation of eugenol with HCl Increased lipophilicity (LogP > eugenol); enhanced antimicrobial activity Halogenation improves lipid solubility and bioactivity; potential as a drug candidate .
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol -CH=CHCH₂OH at position 4 Natural extraction (e.g., Nitraria roborowskii seeds) Antioxidant, antimicrobial; inhibits NIH/3T3 cell growth (concentration-dependent) Found in plant extracts; role in seed germination inhibition and ecological interactions .
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol -Thiazole ring at position 4 Synthesis via thiazole derivatization Selective COX-2 inhibition (IC₅₀: 9.01 ± 0.01 mM); anti-inflammatory Demonstrates dual COX/LOX inhibition; potential for anti-inflammatory drug development .
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol -CH₂C₆H₃(OMe)₂ at position 4 Not specified Anti-colon cancer activity (dose-dependent tumor suppression in mice) Induces apoptosis via NF-κB/STAT3 pathways; promising preclinical results .
Bis(4-cyanophenyl)methanol Two -C₆H₄CN groups on methanol Not specified High symmetry; potential for crystallinity and material applications Structural analog with dual cyanophenyl groups; highlights electronic effects of -CN groups .

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., -OH in PAPVN or -OCH₃ in anti-cancer derivatives ). This may reduce solubility in polar solvents but improve binding to hydrophobic enzyme pockets. Halogenated derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol ) exhibit increased lipophilicity, enhancing membrane permeability and antimicrobial activity.

Biological Activity Trends: Thiazole derivatives leverage heterocyclic moieties for selective enzyme inhibition, while allyl-propenyl groups in natural compounds contribute to antioxidant effects. The cyanophenyl group’s strong electron-withdrawing nature may favor interactions with nucleophilic residues in biological targets, though this requires experimental validation.

Synthetic Accessibility: Halogenation and hydrohalogenation are straightforward routes for modifying eugenol derivatives.

Q & A

Basic: What are the optimized synthetic routes for 4-(4-Cyanophenyl)-2-methoxyphenol, and what key reaction parameters influence yield?

Answer:
The synthesis of aryl-substituted methoxyphenol derivatives typically involves multi-step condensation or coupling reactions. For structurally analogous compounds (e.g., thiophene-methanol hybrids or cyanophenyl-thiazole derivatives), key steps include:

  • Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the cyanophenyl group .
  • Methoxy group incorporation via nucleophilic substitution or protection/deprotection strategies (e.g., using methylating agents like iodomethane under basic conditions) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products. Reaction temperature (60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) significantly impact yields .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 4-(4-Cyanophenyl)-2-methoxyphenol?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton resonance at ~3.8 ppm, cyanophenyl aromatic protons at 7.5–8.0 ppm) .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O of methoxy group) validate functional groups .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect molecular ions (e.g., [M+H]⁺) and assess purity (>95%) .

Advanced: How do electronic effects of the cyanophenyl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Cyanophenyl Group : The electron-withdrawing cyano (-C≡N) group activates the aryl ring toward nucleophilic substitution but deactivates it toward electrophilic attacks. This directs regioselectivity in reactions like Buchwald-Hartwig amination .
  • Methoxy Group : The electron-donating methoxy (-OCH₃) group enhances para/ortho-directed electrophilic substitution. In Pd-catalyzed reactions, it stabilizes intermediates via resonance, improving coupling efficiency .
  • Competing Effects : Balancing these electronic effects requires adjusting catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and solvents (DMF or toluene) to optimize reaction rates .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., acetylcholinesterase inhibition vs. anticancer effects) for structurally similar compounds?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent positions (e.g., meta vs. para cyanophenyl) using analogues like 4-(3-cyanophenyl)-2-methoxyphenol. Computational docking (AutoDock Vina) can predict binding affinities to targets like acetylcholinesterase .
  • Experimental Validation : Use enzyme inhibition assays (Ellman’s method for AChE ) and cytotoxicity screens (MTT assay on cancer cell lines) under standardized conditions (pH 7.4, 37°C).
  • Data Normalization : Control for lipophilicity (logP) and solubility differences via HPLC-derived partition coefficients .

Advanced: What strategies mitigate stability issues (e.g., oxidative degradation) in 4-(4-Cyanophenyl)-2-methoxyphenol during long-term storage?

Answer:

  • Stabilizers : Add antioxidants like BHT (0.1% w/w) or store under inert gas (argon) to prevent methoxy group oxidation .
  • Temperature Control : Store at –20°C in amber vials to block UV-induced degradation.
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., quinone formation) .

Basic: What are the primary applications of 4-(4-Cyanophenyl)-2-methoxyphenol in medicinal chemistry research?

Answer:

  • Pharmacophore Development : The compound’s aryl and polar groups make it a scaffold for kinase inhibitors (e.g., targeting EGFR) or antimicrobial agents .
  • Pro-drug Synthesis : The phenol group can be esterified to improve bioavailability, while the cyano group allows click chemistry modifications .

Advanced: How does the compound’s crystal packing (from XRD data) affect its solubility and formulation in drug delivery systems?

Answer:

  • XRD Insights : Analogous methoxyphenol derivatives (e.g., ) show hydrogen-bonded dimers via phenolic -OH, reducing solubility.
  • Formulation Strategies : Use co-crystallization with succinic acid or micronization to enhance dissolution rates. Computational tools (Mercury 4.0) predict packing efficiency .

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